molecular formula C9H8BrClO3 B2447348 Methyl 3-bromo-5-chloro-4-methoxybenzoate CAS No. 1092308-69-4

Methyl 3-bromo-5-chloro-4-methoxybenzoate

Cat. No.: B2447348
CAS No.: 1092308-69-4
M. Wt: 279.51
InChI Key: UENBNRVZRXWRJT-UHFFFAOYSA-N
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Description

Methyl 3-bromo-5-chloro-4-methoxybenzoate is an organic compound with the molecular formula C9H8BrClO3 and a molecular weight of 279.52 g/mol It is a derivative of benzoic acid, featuring bromine, chlorine, and methoxy substituents on the benzene ring

Properties

IUPAC Name

methyl 3-bromo-5-chloro-4-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrClO3/c1-13-8-6(10)3-5(4-7(8)11)9(12)14-2/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UENBNRVZRXWRJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Br)C(=O)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-bromo-5-chloro-4-methoxybenzoate can be synthesized through several methods. One common approach involves the esterification of 3-bromo-5-chloro-4-methoxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-5-chloro-4-methoxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 3-bromo-5-chloro-4-methoxybenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It serves as a precursor for the development of pharmaceutical agents.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-bromo-5-chloro-4-methoxybenzoate involves its interaction with specific molecular targets. The bromine and chlorine substituents can participate in halogen bonding, while the methoxy group can engage in hydrogen bonding and other interactions. These interactions influence the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-bromo-5-chloro-4-methoxybenzoate is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and biological activity. The presence of both bromine and chlorine atoms, along with the methoxy group, provides a distinct set of properties that can be leveraged in various applications .

Biological Activity

Methyl 3-bromo-5-chloro-4-methoxybenzoate is a synthetic compound with potential biological applications, particularly in medicinal chemistry. This article delves into its biological activity, covering its mechanisms, efficacy in various assays, and potential therapeutic uses.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Molecular Formula : C10H8BrClO3
  • Molecular Weight : Approximately 277.53 g/mol
  • Functional Groups : Bromo, chloro, and methoxy substituents attached to a benzoate structure.

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, influencing metabolic pathways.
  • Protein-Ligand Interactions : Its halogenated structure enhances binding affinity to proteins, which is critical for therapeutic efficacy.
  • Antioxidant Activity : Preliminary studies suggest potential antioxidant properties that could mitigate oxidative stress in cells.

Anticancer Properties

Recent studies have explored the anticancer potential of this compound. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines:

Cell LineIC50 (µM)Reference
Panc-10.051
BxPC-30.066
WI38 (normal)0.36

These findings indicate that the compound exhibits selective toxicity towards cancer cells while having a higher IC50 value in normal cells, suggesting a favorable therapeutic index.

Antimicrobial Activity

This compound has also shown promise as an antimicrobial agent. Derivatives of similar compounds have been reported to exhibit activity against various bacterial and fungal strains, indicating that this compound may have broad-spectrum antimicrobial properties .

Case Studies

  • Cytotoxicity Assay : A study investigating the cytotoxic effects of this compound on pancreatic cancer cells revealed that treatment led to a significant reduction in cell viability over a 48-hour period. The compound was compared against standard chemotherapeutics like gemcitabine and doxorubicin, showing comparable potency .
  • Antioxidant Studies : Research on related compounds has indicated that similar structures possess antioxidant capabilities, potentially contributing to their anticancer effects by reducing oxidative damage in cells .

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is essential to compare it with structurally similar compounds:

Compound NameKey FeaturesBiological Activity
Methyl 3-bromo-4-methoxybenzoateLacks chlorine; reduced reactivityModerate anticancer activity
Methyl 3-cyano-4-methoxybenzoateContains cyano group; different reactivityAntimicrobial properties
Methyl 4-bromo-3-cyano-5-methoxybenzoateUnique arrangement; distinct bioactivityAnticancer and antimicrobial effects

The presence of both bromo and chloro groups in this compound enhances its reactivity and biological interactions compared to its analogs.

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